

SGC0946 Protocol for Leukemia Cell Lines: Application Notes

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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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Introduction

SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC₅₀ of 0.3 nM in cell-free assays.^[1] In the context of leukemia, particularly in cases with MLL (Mixed Lineage Leukemia) gene rearrangements, DOT1L is aberrantly recruited to chromatin. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79), a modification critical for the transcription of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, **SGC0946** effectively reverses this hypermethylation, leading to the downregulation of these oncogenes.^{[1][2]} This targeted inhibition ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in the proliferation of MLL-rearranged leukemia cells. These application notes provide detailed protocols for utilizing **SGC0946** in leukemia cell line research.

Mechanism of Action

SGC0946 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the catalytic domain of DOT1L.^[2] This prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. The subsequent decrease in H3K79 methylation at the promoter regions of MLL target genes leads to their transcriptional repression. This targeted epigenetic modulation makes **SGC0946** a valuable tool for studying the role of DOT1L in leukemia and as a potential therapeutic agent.

Data Presentation

Table 1: In Vitro Efficacy of SGC0946 in Leukemia Cell Lines

Cell Line	Leukemia Subtype	MLL Status	SGC0946 IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	MLL-AF9	Not explicitly stated, but potent activity demonstrated	[1]
MV-4-11	Acute Myeloid Leukemia (AML)	MLL-AF4	Not explicitly stated, but potent activity demonstrated	
Human Cord Blood Cells (transformed with MLL-AF9)	Experimental Leukemia Model	MLL-AF9	Selective reduction in viability observed at 1 μ M and 5 μ M	[1]

Table 2: Effect of SGC0946 on Cell Cycle Distribution in Leukemia Cell Lines (Template)

Cell Line	Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
MOLM-13	Vehicle (DMSO)	User-defined	User-defined	User-defined
SGC0946 (e.g., 1 μ M, 72h)	User-defined	User-defined	User-defined	
MV-4-11	Vehicle (DMSO)	User-defined	User-defined	User-defined
SGC0946 (e.g., 1 μ M, 72h)	User-defined	User-defined	User-defined	

Table 3: Induction of Apoptosis by SGC0946 in Leukemia Cell Lines (Template)

Cell Line	Treatment	% of Apoptotic Cells (Annexin V Positive)
MOLM-13	Vehicle (DMSO)	User-defined
SGC0946 (e.g., 1 μ M, 72h)	User-defined	
MV-4-11	Vehicle (DMSO)	User-defined
SGC0946 (e.g., 1 μ M, 72h)	User-defined	

Experimental Protocols

Cell Culture of Leukemia Cell Lines (MOLM-13 and MV-4-11)

Materials:

- MOLM-13 or MV-4-11 leukemia cell lines
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO₂)
- Centrifuge

Protocol:

- Culture MOLM-13 and MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
- Maintain cell cultures between 1×10^5 and 1×10^6 viable cells/mL.
- To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.

Cell Viability Assay (MTT Assay)

Materials:

- Leukemia cells (e.g., MOLM-13, MV-4-11)
- 96-well plates
- **SGC0946** (stock solution in DMSO)
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.

- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Prepare serial dilutions of **SGC0946** in complete culture medium. Add the desired concentrations of **SGC0946** to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest **SGC0946** concentration.
- Incubate the plate for the desired time period (e.g., 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- Leukemia cells treated with **SGC0946** or vehicle
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Harvest approximately $1-5 \times 10^5$ cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Healthy cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

- Leukemia cells treated with **SGC0946** or vehicle
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Protocol:

- Harvest approximately 1×10^6 cells by centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.

- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K79 Dimethylation

Materials:

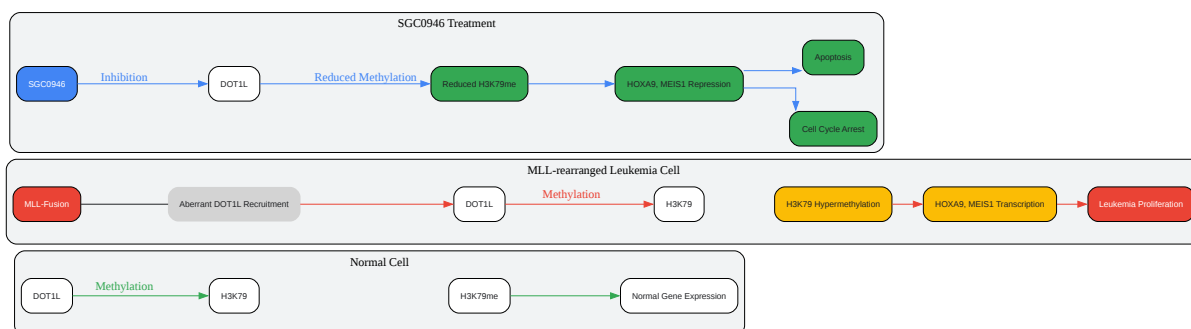
- Leukemia cells treated with **SGC0946** or vehicle
- Histone extraction buffer
- SDS-PAGE gels (e.g., 15%)
- Transfer buffer
- PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Histone Extraction:
 - Harvest cells and wash with PBS.
 - Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.

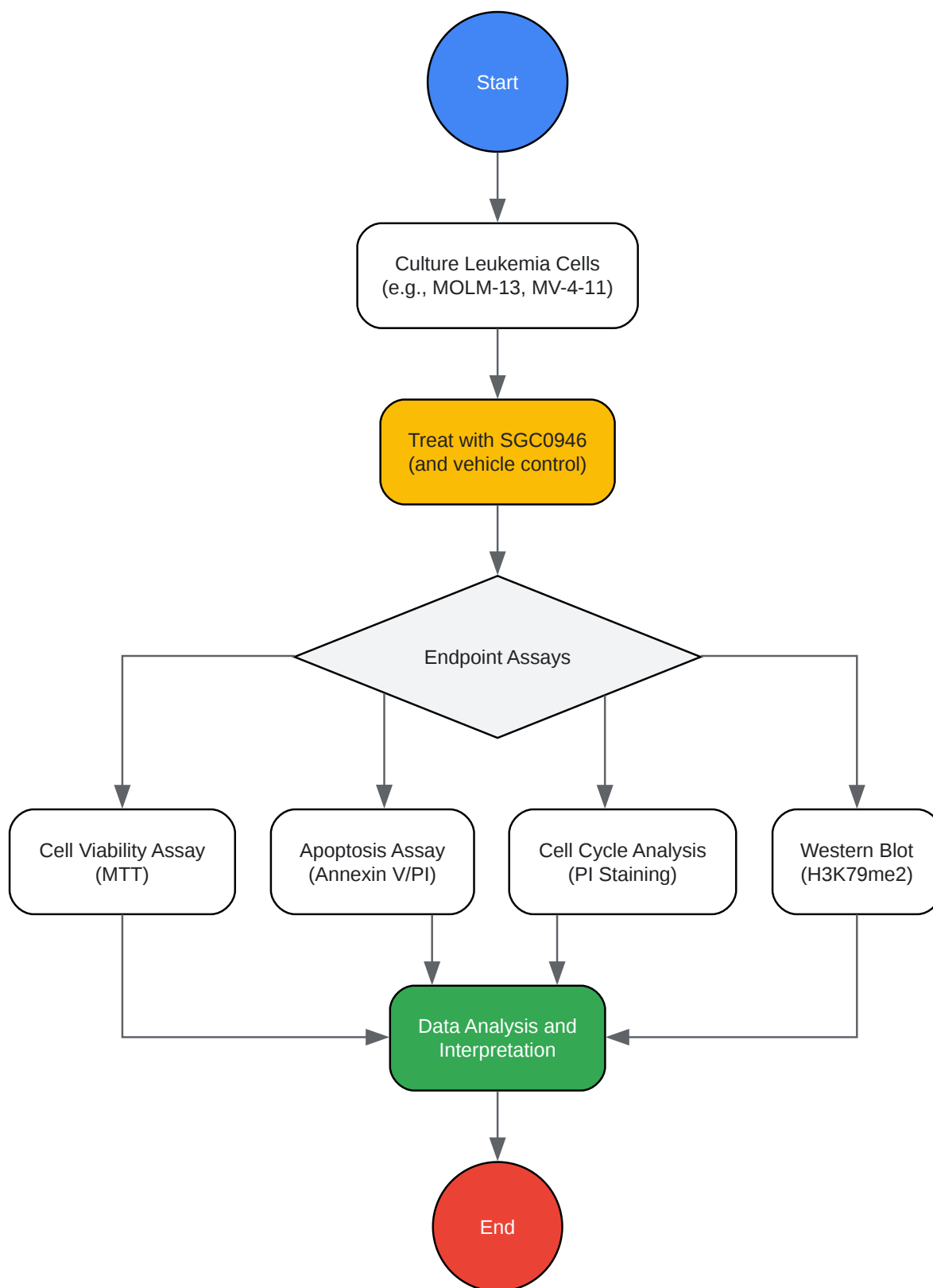
- Determine the protein concentration of the histone extracts.
- SDS-PAGE and Transfer:
 - Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
 - Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
 - Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
 - Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Mandatory Visualization



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Caption: **SGC0946** mechanism of action in MLL-rearranged leukemia.



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Caption: General experimental workflow for **SGC0946** in leukemia cell lines.

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References

- 1. Histone western blot protocol | Abcam [abcam.com]
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